Neopentylbenzene

Vue d'ensemble

Description

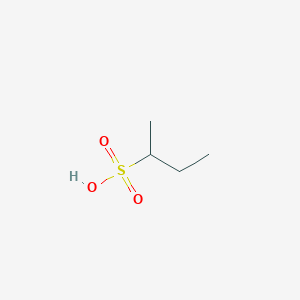

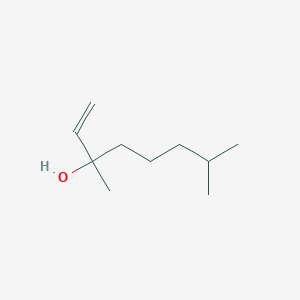

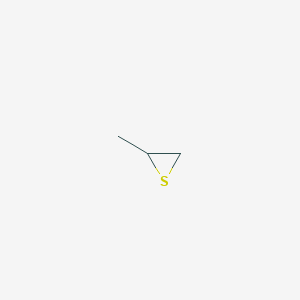

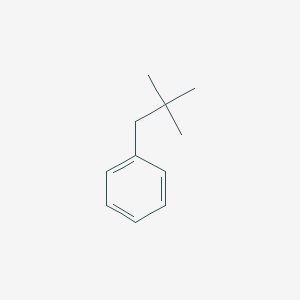

Neopentylbenzene, also known as (2,2-dimethylpropyl)benzene, is an organic compound with the molecular formula C11H16. It is a colorless liquid with a characteristic aromatic odor. This compound is structurally characterized by a benzene ring substituted with a neopentyl group, which consists of a central carbon atom bonded to three methyl groups and one methylene group attached to the benzene ring .

Mécanisme D'action

Target of Action

Neopentylbenzene, also known as (2,2-dimethylpropyl)benzene , is a synthetic organic compoundIt is primarily used in chemical synthesis .

Mode of Action

It’s worth noting that neopentyl bromide, a derivative of this compound, has been studied for its sn1 and sn2 reaction mechanisms .

Biochemical Pathways

Its derivatives may be involved in various chemical reactions, which could indirectly influence certain biochemical pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neopentylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenylmagnesium bromide with zinc(II) chloride in tetrahydrofuran at -20°C under an inert atmosphere. This is followed by the addition of methylmagnesium chloride and neopentyl iodide in the presence of triphenylphosphine and nickel dichloride at 0-20°C .

Industrial Production Methods: Industrial production of this compound typically involves Friedel-Crafts alkylation of benzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Neopentylbenzene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form neopentylcyclohexane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Neopentylcyclohexane.

Substitution: Nitro-neopentylbenzene, sulfothis compound, and halothis compound.

Applications De Recherche Scientifique

Neopentylbenzene has several scientific research applications:

Chemistry: It is used as a solvent for organic reactions and as a precursor for the synthesis of other organic compounds.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

Industry: this compound is used in the production of industrial chemicals, such as sulfonation agents and as a component in the manufacture of polymers and resins

Comparaison Avec Des Composés Similaires

Toluene: Similar to neopentylbenzene but with a methyl group instead of a neopentyl group.

Ethylbenzene: Contains an ethyl group attached to the benzene ring.

Cumene: Features an isopropyl group attached to the benzene ring.

Uniqueness of this compound: this compound is unique due to the presence of the bulky neopentyl group, which imparts distinct steric and electronic properties. This bulkiness can influence the reactivity and selectivity of this compound in various chemical reactions, making it a valuable compound for specific synthetic applications .

Propriétés

IUPAC Name |

2,2-dimethylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXJKVMUHXVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143460 | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-26-7 | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-(Dimethylpropyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,2-DIMETHYLPROPYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MHD03E509 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable characteristic of the Neopentyl group in Neopentylbenzene?

A1: The Neopentyl group (2,2-dimethylpropyl) in this compound is known for its steric bulk. This bulk significantly influences the molecule's reactivity and conformational preferences. [, , ] For instance, it leads to restricted rotation around the bond connecting the Neopentyl group to the benzene ring. []

Q2: What are some established methods for synthesizing this compound?

A2: Several synthetic routes have been explored for this compound:

- Reaction of Benzyl Chlorides with tert-Butyllithium: This method, utilizing readily available starting materials, offers good yields (up to 75% depending on the substituent on the benzene ring). []

- Reaction of Benzyl Alcohol or Benzyl Chloride with Suitable Reagents: While this route offers another approach, the reported yield for commercial-scale production is around 30.1%. []

- Thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane: This process, occurring at high temperatures, can yield this compound. The addition of deuterium gas (D2) significantly boosts this compound production in this reaction. []

Q3: How does the presence of deuterium gas (D2) influence the thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane?

A3: The introduction of D2 during the thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane leads to a marked increase in this compound formation. This effect is attributed to the participation of D2 in the reaction mechanism, although the exact pathway requires further investigation. Interestingly, a portion of the this compound produced in the presence of D2 does not incorporate deuterium. This finding suggests a complex reaction network with competing pathways. []

Q4: Can this compound undergo typical reactions characteristic of alkylbenzenes?

A4: While this compound shares structural similarities with other alkylbenzenes, its reactivity can differ due to the steric hindrance imposed by the Neopentyl group. For example, sulfonation of this compound, typically straightforward for alkylbenzenes, reveals the steric influence of the Neopentyl group. [] The study indicated a strong steric interaction between a Neopentyl and a sulfo function in the ortho position.

Q5: How does this compound behave in reactions catalyzed by solid superacids?

A5: Research using Pt/ZrO2/SO4 catalysts reveals interesting reactivity patterns for this compound. Unlike many alkylbenzenes that can readily form olefins under these conditions, this compound's structure prevents it from undergoing such transformations. Studies suggest that the reaction of this compound with Pt/ZrO2/SO4 might proceed through a direct protonation mechanism, rather than involving olefin intermediates. []

Q6: What insights can 13C NMR spectroscopy provide into the structure and dynamics of this compound derivatives?

A6: 13C NMR band shape analysis has been instrumental in studying the rotational barriers within this compound derivatives, particularly around the C-C bond linking the Neopentyl group to the benzene ring. Research on substituted Neopentylbenzenes has shown a correlation between the size of the substituent on the benzyl group and the rotational barrier. Larger substituents lead to higher barriers, highlighting the impact of steric hindrance. These experimental findings are often corroborated by computational methods like molecular mechanics calculations, offering a more comprehensive understanding of the molecular dynamics. []

Q7: Are there any applications of this compound or its derivatives in material science?

A7: Research suggests the potential application of this compound derivatives in material science. For instance, this compound has been used as a grafting agent to modify the properties of polymers. One study explored grafting this compound onto poly(biphenyl-3,3’-disulfonic acid) (PBPDSA) to create a water-insoluble copolymer, PBPDSA-g-NPB. [] This modification aimed to enhance the material's properties for potential use in proton exchange membranes for fuel cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.